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Compound of Interest

Compound Name: Ethyl-piperidin-4-ylmethyl-amine

Cat. No.: B059413 Get Quote

An In-depth Technical Guide on the Chemical Properties of Ethyl-piperidin-4-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals

The designation "Ethyl-piperidin-4-ylmethyl-amine" is structurally ambiguous and can refer to

two primary isomers, which differ by the position of the ethyl group. This guide provides a

detailed examination of the chemical properties, synthesis, and spectral characteristics of both

isomers: N-(piperidin-4-ylmethyl)ethanamine and (1-Ethylpiperidin-4-yl)methylamine. These

compounds are valuable bifunctional building blocks in medicinal chemistry and materials

science, frequently utilized in the synthesis of more complex molecules.[1]

N-(piperidin-4-ylmethyl)ethanamine
In this isomer, the ethyl group is attached to the exocyclic nitrogen atom, resulting in a

secondary amine. The piperidine ring contains a secondary amine, making the molecule

capable of further substitution at two distinct nitrogen atoms.

Chemical and Physical Properties
The known physical and chemical properties of N-(piperidin-4-ylmethyl)ethanamine are

summarized below.
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Property Value Source

CAS Number 1220168-31-9 [1]

Molecular Formula C₈H₁₈N₂ [1]

Formula Weight 142.24 g/mol [1]

Boiling Point 201 °C [1][2]

Density 0.860 g/cm³ [1][2]

Flash Point 76 °C [1][2]

Synthesis and Reactivity
N-(piperidin-4-ylmethyl)ethanamine is a useful reagent for the preparation of biologically active

small molecules.[1] A common and efficient method for its synthesis is the reductive amination

of a protected piperidine-4-carbaldehyde with ethylamine, followed by deprotection. The

presence of two secondary amine groups (one on the ring and one on the side chain) allows for

differential functionalization, making it a versatile intermediate in combinatorial chemistry and

drug discovery.

Experimental Protocols
Proposed Synthesis via Reductive Amination:

This protocol outlines a two-step synthesis starting from commercially available N-Boc-4-

formylpiperidine.

Step 1: Reductive Amination to form N-Boc-N'-(ethyl)-piperidin-4-ylmethylamine

Reaction Setup: To a solution of N-Boc-4-formylpiperidine (1 equivalent) in a suitable solvent

such as dichloromethane (DCM) or tetrahydrofuran (THF), add ethylamine (1.1 equivalents).

The reaction is typically stirred at room temperature for 1-2 hours to facilitate imine

formation.

Reduction: The reaction mixture is cooled to 0 °C. A mild reducing agent, such as sodium

triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise.[3] The reaction
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is then allowed to warm to room temperature and stirred overnight.

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of

sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is

extracted with DCM. The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel

to yield the protected intermediate.

Step 2: Boc Deprotection

Deprotection: The N-Boc protected intermediate is dissolved in a solution of hydrochloric

acid (HCl) in methanol or dioxane (e.g., 4M HCl in dioxane).

Reaction: The solution is stirred at room temperature for 2-4 hours, or until TLC/LC-MS

analysis indicates complete removal of the Boc group.

Isolation: The solvent is removed under reduced pressure. The resulting hydrochloride salt

can be neutralized with a base (e.g., NaOH or Na₂CO₃) and extracted with an organic

solvent to yield the final product, N-(piperidin-4-ylmethyl)ethanamine.

Mandatory Visualization
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Caption: Synthesis workflow for N-(piperidin-4-ylmethyl)ethanamine.

Predicted Spectroscopic Analysis
¹H NMR: Expected signals would include: a triplet for the methyl protons of the ethyl group

(~1.1 ppm), a quartet for the methylene protons of the ethyl group (~2.6 ppm), multiplets for

the piperidine ring protons (~1.2-1.8 ppm for C3/C4/C5 protons and ~2.5-3.1 ppm for C2/C6

protons), and a doublet for the methylene bridge protons (~2.5 ppm). The N-H protons would

appear as broad singlets.

¹³C NMR: The spectrum would show distinct signals for the two carbons of the ethyl group,

and four signals for the piperidine ring carbons (C4, C3/5, C2/6) and the exocyclic methylene

carbon.

IR Spectroscopy: Characteristic absorption bands would include N-H stretching for the

secondary amines (~3300-3400 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and N-H

bending (~1550-1650 cm⁻¹).[4][5]

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 142. Key

fragmentation would likely involve cleavage at the C4-CH₂ bond and fragmentation of the

piperidine ring.

(1-Ethylpiperidin-4-yl)methylamine
In this isomer, the ethyl group is attached to the piperidine ring nitrogen, forming a tertiary

amine. The exocyclic amine is primary, offering a different site for chemical modification

compared to its isomer.

Chemical and Physical Properties
The known and predicted properties for (1-Ethylpiperidin-4-yl)methylamine are presented

below.
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Property Value Source

CAS Number 21168-71-8 [6]

Molecular Formula C₈H₁₈N₂ [6]

Formula Weight 142.24 g/mol [6]

Boiling Point 87 °C [7]

Density (Predicted) 0.889 ± 0.06 g/cm³ [7]

pKa (Predicted) 10.13 ± 0.29 [7]

Hazards

Harmful if swallowed. Causes

skin and serious eye irritation.

May cause respiratory

irritation.

[7]

Synthesis and Reactivity
(1-Ethylpiperidin-4-yl)methylamine serves as a key intermediate where the piperidine nitrogen

is blocked (as a tertiary amine) and the primary amine is available for reactions like acylation,

alkylation, or Schiff base formation. A plausible synthetic route involves the reduction of the

corresponding nitrile or amide derived from 1-ethyl-piperidine-4-carbonitrile or 1-ethyl-

piperidine-4-carboxamide.

Experimental Protocols
Proposed Synthesis via Amide Reduction:

This protocol starts from 1-ethyl-4-piperidone, a commercially available precursor.

Step 1: Synthesis of 1-Ethyl-4-piperidone Oxime

Reaction Setup: Dissolve 1-ethyl-4-piperidone (1 equivalent) and hydroxylamine

hydrochloride (1.2 equivalents) in a mixture of ethanol and water.

Reaction: Add a base, such as sodium acetate or pyridine, and heat the mixture to reflux for

2-4 hours. Monitor the reaction by TLC.
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Isolation: After cooling, the product may precipitate. Alternatively, remove the solvent under

reduced pressure and extract the product with an appropriate organic solvent.

Step 2: Reduction of Oxime to Amine

Reaction Setup: In a flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend a

strong reducing agent like lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous

THF.

Reduction: Slowly add a solution of the 1-ethyl-4-piperidone oxime in THF to the LiAlH₄

suspension at 0 °C. After the addition is complete, allow the reaction to warm to room

temperature and then heat to reflux for several hours.

Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water,

15% aqueous NaOH, and then more water (Fieser work-up).

Isolation: Filter the resulting aluminum salts and wash thoroughly with THF or ether. Dry the

combined organic filtrates over Na₂SO₄, filter, and concentrate under reduced pressure to

obtain the crude (1-Ethylpiperidin-4-yl)methylamine. Further purification can be achieved by

distillation.
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Caption: Synthesis workflow for (1-Ethylpiperidin-4-yl)methylamine.

Predicted Spectroscopic Analysis
¹H NMR: Expected signals include: a triplet and quartet for the N-ethyl group on the

piperidine ring, complex multiplets for the piperidine ring protons, and a singlet or doublet for

the CH₂-NH₂ protons. The NH₂ protons of the primary amine will appear as a broad singlet.

¹³C NMR: The spectrum will feature signals for the N-ethyl group carbons, the four distinct

carbons of the piperidine ring (C4, C3/5, C2/6), and the exocyclic methylene carbon.

IR Spectroscopy: Key absorption bands would be the characteristic N-H stretching of a

primary amine (a doublet around 3300-3500 cm⁻¹), aliphatic C-H stretching (~2800-3000

cm⁻¹), and the N-H scissoring vibration (~1590-1650 cm⁻¹).[4][5]

Mass Spectrometry: The molecular ion peak (M⁺) would be at m/z = 142. Prominent

fragments would likely arise from alpha-cleavage, leading to the loss of the aminomethyl

radical (•CH₂NH₂) or the formation of an iminium ion by fragmentation of the piperidine ring.

Biological and Pharmaceutical Context
The piperidine scaffold is a ubiquitous structural motif found in numerous natural products and

pharmaceuticals.[8][9] Its prevalence is due to its ability to serve as a versatile scaffold that can

be readily functionalized in three dimensions, and its basic nitrogen atom is often crucial for

interacting with biological targets such as GPCRs, ion channels, and enzymes. While specific

biological activity for the title compounds is not widely reported, they are recognized as

important intermediates for creating molecules with potential therapeutic applications, including

anti-HIV agents and CCR5 receptor antagonists.[10] The development of efficient synthetic

routes to substituted piperidines like these is a key focus in medicinal chemistry.[10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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